CPRG, Na
Overview
Description
Chlorophenolred-β-D-galactopyranoside, Sodium Salt (CPRG, Na) is a chemical compound widely used in biochemical assays. It is a substrate for the enzyme β-galactosidase, which hydrolyzes CPRG to produce a color change, making it useful for spectrophotometric determination of enzyme activity . The compound has the empirical formula C25H21Cl2O10S · Na and a molecular weight of 607.39 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorophenolred-β-D-galactopyranoside, Sodium Salt involves the reaction of chlorophenol red with β-D-galactopyranoside under specific conditions. The reaction typically requires a catalyst and is conducted in an aqueous medium. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of Chlorophenolred-β-D-galactopyranoside, Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then packaged and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Chlorophenolred-β-D-galactopyranoside, Sodium Salt primarily undergoes hydrolysis when exposed to β-galactosidase. This reaction results in the cleavage of the glycosidic bond, releasing chlorophenol red, which exhibits a color change from yellow to red .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of β-galactosidase and is typically conducted in a buffered aqueous solution at a pH range of 6-8. The reaction is monitored spectrophotometrically by measuring the absorbance at 574 or 578 nm .
Major Products Formed
The major product formed from the hydrolysis of Chlorophenolred-β-D-galactopyranoside, Sodium Salt is chlorophenol red, which is a dark red compound soluble in water .
Scientific Research Applications
Chlorophenolred-β-D-galactopyranoside, Sodium Salt is extensively used in scientific research for various applications:
Biochemical Assays: It is used as a substrate for β-galactosidase in colorimetric assays to measure enzyme activity.
Microbial Detection: The compound is employed in assays to detect coliform bacteria, as the hydrolysis reaction indicates the presence of β-galactosidase-producing bacteria.
Gene Expression Studies: In molecular biology, it is used in reporter gene assays to monitor the expression of genes linked to the lacZ gene, which encodes β-galactosidase.
Environmental Testing: It is used in water quality testing to detect fecal contamination by measuring β-galactosidase activity.
Mechanism of Action
The mechanism of action of Chlorophenolred-β-D-galactopyranoside, Sodium Salt involves its hydrolysis by the enzyme β-galactosidase. The enzyme cleaves the glycosidic bond between the chlorophenol red and the β-D-galactopyranoside, resulting in the release of chlorophenol red. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical assays .
Comparison with Similar Compounds
Chlorophenolred-β-D-galactopyranoside, Sodium Salt is compared with other similar compounds used in biochemical assays:
o-Nitrophenyl-β-D-galactopyranoside (ONPG): ONPG is another substrate for β-galactosidase but is less sensitive compared to CPRG.
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal): X-Gal is used in agar-based methods and histological analysis but produces an insoluble product.
4-Methylumbelliferyl-β-D-galactopyranoside (MUG): MUG is used in fluorometric assays but has different spectral properties compared to CPRG.
Chlorophenolred-β-D-galactopyranoside, Sodium Salt is unique due to its high sensitivity and rapid turnover, making it a preferred choice for colorimetric assays .
Properties
IUPAC Name |
sodium;2-[(E)-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2O10S.Na/c26-15-9-12(5-7-17(15)29)21(14-3-1-2-4-20(14)38(33,34)35)13-6-8-18(16(27)10-13)36-25-24(32)23(31)22(30)19(11-28)37-25;/h1-10,19,22-25,28,30-32H,11H2,(H,33,34,35);/q;+1/p-1/b21-12+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPHUXRLBORSKC-BFVDCFMLSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/2\C=CC(=O)C(=C2)Cl)/C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NaO10S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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